

Technical Guide: X-Ray Diffraction & Structural Stability of Tetrasodium Imidodiphosphate

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Compound of Interest

Compound Name: *Imidodiphosphate sodium salt*

Cat. No.: *B8245923*

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[O
P-NH-PO
]·10H
O vs. Na
[O
P-O-PO
]·10H
O

Executive Summary

Tetrasodium imidodiphosphate (Na

IDP) is the nitrogen-bridged analog of tetrasodium pyrophosphate (Na

TSPP). While both crystallize as decahydrates in the monoclinic system, the substitution of the bridging oxygen (-O-) with an imido group (-NH-) imparts critical functional differences. Na

IDP exhibits exceptional resistance to inorganic pyrophosphatases and hydrolytic degradation, making it an essential non-hydrolyzable analog for enzymatic studies and protein crystallization. This guide details the crystallographic signature required to validate the compound's purity and phase.

Part 1: Structural Characterization (XRD Analysis)[1] [2]

Crystal System and Space Group

Tetrasodium imidodiphosphate decahydrate is isostructural with tetrasodium pyrophosphate decahydrate. Both compounds crystallize in the Monoclinic crystal system.[1] The presence of the -NH- bridge alters the bond angles and lengths slightly, resulting in a detectable shift in the unit cell volume and diffraction peak positions (

).

- Crystal System: Monoclinic
- Space Group:
(No. 15)
- Z (Formula units per cell): 4

Unit Cell Comparison

The following table contrasts the lattice parameters of the imidodiphosphate (IDP) against the pyrophosphate (TSPP). Note the slight expansion in the

-axis and contraction in the

-angle for the IDP form, attributed to the different hydrogen-bonding requirements of the central -NH- group compared to the -O- bridge.

Parameter	Tetrasodium Imidodiphosphate[2][3][4][5] · 10H O	Tetrasodium Pyrophosphate[2][4][6][7] · 10H O	Structural Impact
Bridge	P – NH – P	P – O – P	NH allows addt'l H-bonding
Bridge Angle			IDP is slightly more acute
Bridge Bond	Å (P-N)	Å (P-O)	P-N bond is longer
()	~17.02	17.38	Lattice shift detectable in XRD
()	~6.96	6.95	Minimal change
()	~14.85	14.85	Minimal change
(deg)	~112.0	112.2	Slight shearing of the cell

“

Analyst Note: The P-N bond length (

Å) is longer than the P-O bond (

Å).[8] In a high-resolution XRD scan, this results in a slight shift of the primary reflections to lower

angles (larger

-spacing) for specific planes, despite the overall isostructural packing.

Characteristic Diffraction Peaks (Cu K , Å)

When validating a synthesized batch of Na

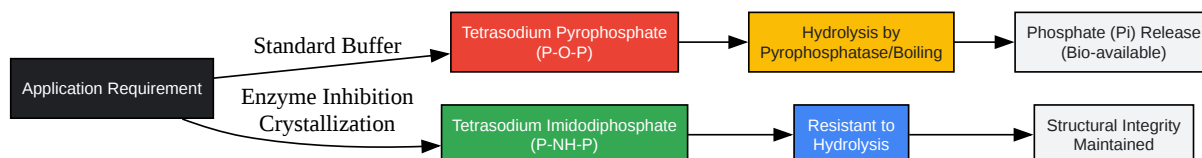
IDP, look for the following characteristic reflection fingerprint. The "Relative Intensity" is crucial for distinguishing preferential orientation effects from actual phase impurities.

()	-spacing ()	Plane	Relative Intensity ()	Notes
10.3	8.58	(2 0 0)	100	Primary characteristic peak
11.8	7.50	(1 1 0)	15	
19.6	4.52	(3 1 -1)	40	Often overlaps with hydrate background
20.8	4.26	(0 0 2)	35	
26.5	3.36	(2 2 0)	25	
32.8	2.73	(4 2 -2)	20	

Part 2: Comparative Performance & Stability

The primary utility of Na

IDP lies in its stability. The following diagram illustrates the mechanistic difference that dictates the choice between IDP and TSPP.



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Figure 1: Decision logic for selecting IDP over TSPP based on hydrolytic stability requirements.

Hydrolytic Stability

- TSPP: Rapidly hydrolyzes to orthophosphate (PO

) in the presence of inorganic pyrophosphatase or when boiled in acidic media.

- Na

IDP: The P-N-P bond is electronically similar to P-O-P but chemically robust. It resists enzymatic cleavage, making it the standard for "freezing" protein conformations in ATP/PPI binding studies.

Thermal Stability (TGA/DSC)

Both decahydrates lose water in a stepwise fashion.

- 50°C - 100°C: Loss of unbound surface water.
- 100°C - 300°C: Stepwise loss of 10 crystal water molecules.
- >900°C: Melting point.[7]

- Differentiation: TSPP melts/decomposes near 988°C. Na

IDP has a distinct decomposition profile where the P-NH-P bridge eventually oxidizes or condenses, often releasing ammonia at extreme temperatures (

C) unlike the purely dehydration-driven decomposition of TSPP.

Part 3: Experimental Protocols

Crystallization of Na IDP · 10H₂O

To obtain high-quality crystals for XRD validation from a crude commercial salt (often anhydrous or amorphous):

- Dissolution: Dissolve 5.0 g of crude sodium imidodiphosphate in 25 mL of degassed deionized water at 40°C.
 - Why: Degassing prevents carbonate formation. 40°C ensures solubility without risking thermal degradation of the P-N bond (though stable, precaution is best).
- Filtration: Filter through a 0.22 μm membrane to remove insoluble oxides.
- Crystallization (Antisolvent): Slowly add cold Ethanol (absolute) to the aqueous solution with gentle stirring until the ratio is 1:1 (v/v).
 - Mechanism:^[3] Ethanol reduces the dielectric constant, forcing the highly ionic salt to precipitate.
- Maturation: Allow the mixture to stand at 4°C for 24 hours. Large, colorless monoclinic prisms will form.
- Harvesting: Filter crystals and wash with 70% Ethanol/Water.
- Drying: Air dry at room temperature (25°C) and 50% RH.
 - Warning: Do not oven dry >60°C; you will dehydrate the crystal lattice, destroying the decahydrate pattern described above.

XRD Data Collection Protocol

- Instrument: Powder Diffractometer (e.g., Bruker D8 or Rigaku SmartLab).
- Geometry: Bragg-Brentano (Reflection).
- Source: Cu K

(

Å), 40 kV, 40 mA.
- Scan Range:

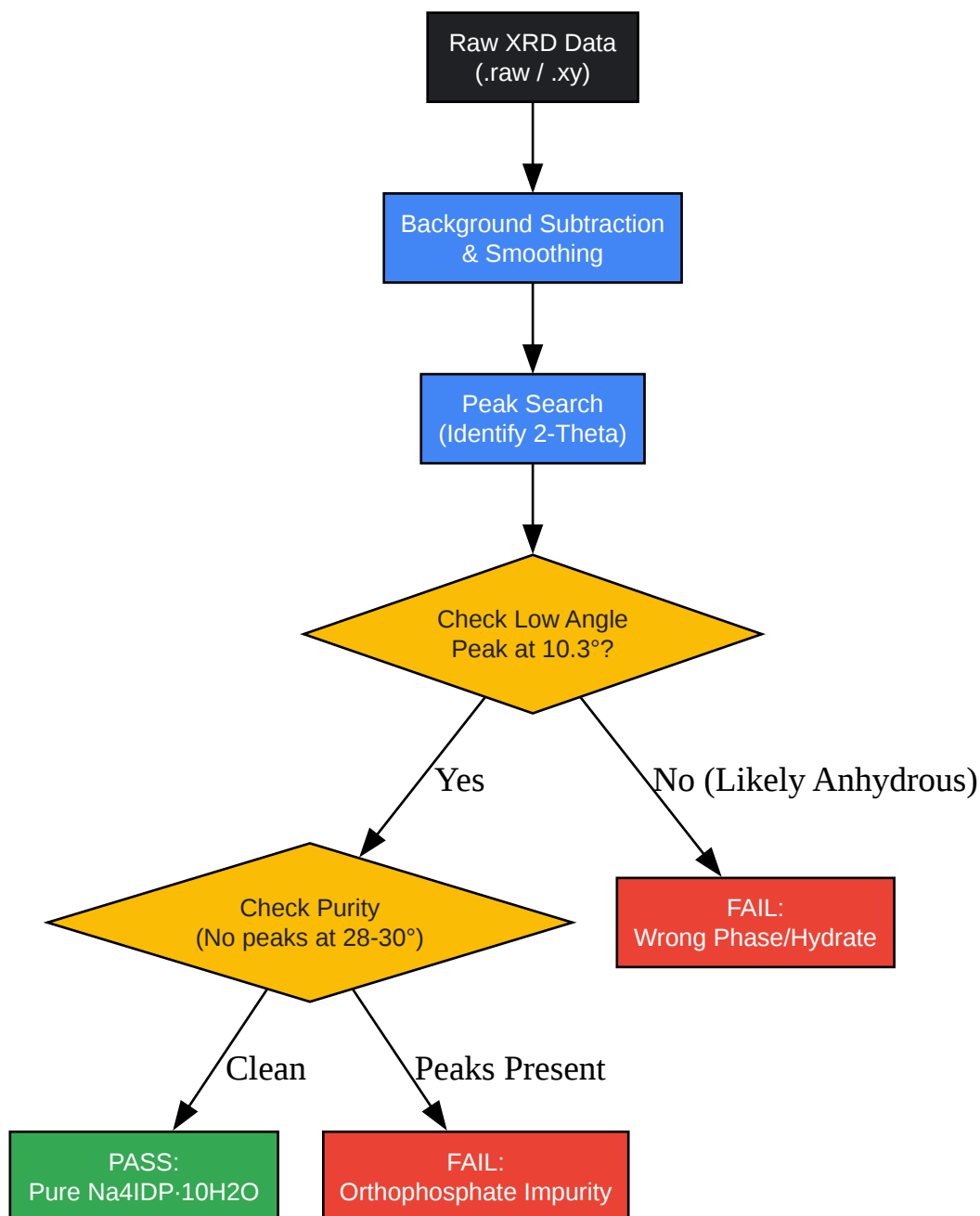
to

.
- Step Size:

.
- Scan Speed: 2°/min.
- Sample Prep: Back-loading holder to minimize preferential orientation of the platy crystals.

Part 4: Data Analysis Workflow

The following workflow describes how to validate your sample using the data provided in this guide.



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Figure 2: Step-by-step validation workflow for X-ray diffraction data of Tetrasodium Imidodiphosphate.

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